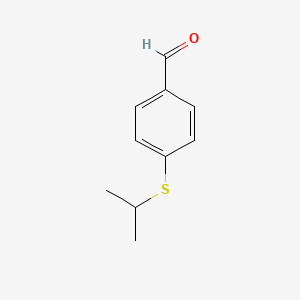

4-(Isopropylsulfanyl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Environmental Remediation

Advanced oxidation processes (AOPs) are highlighted for their effectiveness in degrading persistent organic pollutants in water. The study by Qutob et al. (2022) examines the degradation of acetaminophen, detailing the pathways, by-products, and biotoxicity of the process. This area could benefit from the investigation of 4-(Isopropylsulfanyl)benzaldehyde as a potential reactant or catalyst in similar processes, given its unique structural properties.

Polymer Science

The synthesis and application of conducting polymers, like PEDOT:PSS, are crucial in organic electronic devices. Shi et al. (2015) provide an extensive review of methods to enhance the electrical conductivity of PEDOT:PSS, a conducting polymer widely used in organic electronics Effective Approaches to Improve the Electrical Conductivity of PEDOT:PSS: A Review. The chemical structure of 4-(Isopropylsulfanyl)benzaldehyde could offer interesting modifications to the electronic properties of such polymers, suggesting a potential area for research.

Organic Synthesis

The review by Rocha et al. (2020) discusses the Ugi four-component reaction mechanism and its applications in synthesizing functional chromophores. Given the structural versatility and reactivity of 4-(Isopropylsulfanyl)benzaldehyde, it could serve as a valuable building block in such multicomponent reactions, potentially leading to novel chromophores or other functional organic molecules.

Future Directions

Future research efforts could focus on the development of oxidative systems that enable a safe and sustainable conversion of lignin (a similar compound) with high product yield and selectivity, straightforward recyclability of catalyst and solvent, minimal solvent loss, and easy isolation of products .

Mechanism of Action

Target of Action

It’s structurally similar compound, benzaldehyde, has been found to bind chemically to cellular macromolecules, particularly free amino groups .

Mode of Action

Benzaldehyde, a structurally related compound, is known to bind chemically to cellular macromolecules . This suggests that 4-(Isopropylsulfanyl)benzaldehyde might interact with its targets in a similar manner, leading to changes in the cellular environment.

Biochemical Pathways

Benzaldehyde, a structurally related compound, is known to participate in electrophilic aromatic substitution reactions . This suggests that 4-(Isopropylsulfanyl)benzaldehyde might also be involved in similar biochemical pathways, affecting downstream effects.

Result of Action

Benzaldehyde, a structurally related compound, is known to bind chemically to cellular macromolecules, leading to changes in the cellular environment . This suggests that 4-(Isopropylsulfanyl)benzaldehyde might have similar effects.

properties

IUPAC Name |

4-propan-2-ylsulfanylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPXRBLFWCFUIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80720390 |

Source

|

| Record name | 4-[(Propan-2-yl)sulfanyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80720390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Isopropylsulfanyl)benzaldehyde | |

CAS RN |

84264-99-3 |

Source

|

| Record name | 4-[(1-Methylethyl)thio]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84264-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Propan-2-yl)sulfanyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80720390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B581911.png)